溴二氟乙酰氟

描述

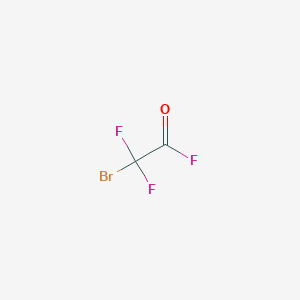

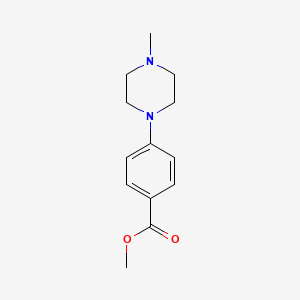

Bromodifluoroacetyl fluoride (BDAF) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BDAF is a colorless, odorless, and highly reactive compound that is used in various scientific applications.

科学研究应用

-

Environmental Science and Pollution Research

- Application : Adsorption and recovery of fluoride from wastewater .

- Method : This process involves the use of metal-based adsorbents such as iron-based, aluminum-based, lanthanum-based, cerium-based, titanium-based, zirconium-based, and multi-metal composite adsorbents . The focus is primarily on the adsorption conditions and fluoride removal capacities .

- Results : The use of these adsorbents has shown promising results in effectively removing fluoride from water bodies, thus satisfying environmental sustainability requirements .

-

Sustainability Research

- Application : Removal of fluoride from drinking water .

- Method : This involves the use of novel adsorbents such as carbon-based materials (i.e., activated carbon, graphene oxide, and carbon nanotubes) and nanostructured materials, combining metals and their oxides or hydroxides as well as natural materials .

- Results : The use of lanthanum (La) in the modification of materials, both activated carbon and hybrid materials (i.e., La/Mg/Si-AC, La/MA, LaFeO3 NPs), and in the use of MgO nanostructures, has been found to exhibit an adsorption capacity of up to 29,131 mg g−1 .

-

Water Treatment

- Application : Treating fluorinated water .

- Method : The adsorption method is used due to its low cost, availability of adsorbents, pollution-free treated water, and environmental friendliness .

- Results : This method has been found to be an optimal approach when fluoride levels in water exceed permitted limits .

-

Chemistry of Fluorinated Metal-Organic Frameworks (F-MOFs)

- Application : F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities .

- Method : The synthesis of F-MOFs involves the use of fluorine atoms both as anionic units or as coordinating elements of more complex inorganic units .

- Results : The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules and the compounds can find application in gas sorption and separation .

-

Formation of Fluorine-Containing Heteroaromatic Compounds

- Application : An efficient one-pot cascade process via unprecedented quadruple cleavage of BrCF2COOEt with primary amines to afford valuable fluorine-containing heterocycles .

- Method : In this process, BrCF2COOEt plays a dual role as a C1 synthon and a difluoroalkylating reagent .

- Results : This method has been found to be an efficient way to create valuable fluorine-containing heterocycles .

-

BODIPY Synthesis for PET Imaging

- Application : BODIPYs with the active fluorine substituted onto the boron have shown some of the most reports for PET imaging data in the literature .

- Method : This involves the synthesis of BODIPYs with fluorine-exchange on the boron .

- Results : These BODIPYs have shown promising results in PET imaging .

-

Chemistry of Fluorinated Metal-Organic Frameworks (F-MOFs)

- Application : F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities .

- Method : The synthesis of F-MOFs involves the use of fluorine atoms both as anionic units or as coordinating elements of more complex inorganic units .

- Results : The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules and the compounds can find application in gas sorption and separation .

-

Formation of Fluorine-Containing Heteroaromatic Compounds

- Application : An efficient one-pot cascade process via unprecedented quadruple cleavage of BrCF2COOEt with primary amines to afford valuable fluorine-containing heterocycles .

- Method : In this process, BrCF2COOEt plays a dual role as a C1 synthon and a difluoroalkylating reagent .

- Results : This method has been found to be an efficient way to create valuable fluorine-containing heterocycles .

-

BODIPY Synthesis for PET Imaging

- Application : BODIPYs with the active fluorine substituted onto the boron have shown some of the most reports for PET imaging data in the literature .

- Method : This involves the synthesis of BODIPYs with fluorine-exchange on the boron .

- Results : These BODIPYs have shown promising results in PET imaging .

未来方向

属性

IUPAC Name |

2-bromo-2,2-difluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF3O/c3-2(5,6)1(4)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOFZGQDJKOKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378336 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromodifluoroacetyl fluoride | |

CAS RN |

38126-07-7 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)